![molecular formula C11H13N5O2 B1450898 N-(2-furylmethyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine CAS No. 919724-37-1](/img/structure/B1450898.png)
N-(2-furylmethyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine
Overview
Description
N-(2-furylmethyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine, also known as FMP, is a small molecule that has been studied for its potential applications in scientific research. FMP has been found to have a variety of biochemical and physiological effects, and has been used in a variety of laboratory experiments.
Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis of similar guanidine compounds involves complex reactions that yield products with potential herbicidal activity. For instance, N-(4-methyl-6-oxo-1,6-dihydro-pyrimidin-2-yl)-N′-(2-trifluoromethyl-phenyl)-guanidine was synthesized and analyzed using IR, MS, 1H NMR, and elemental analysis, with its crystal structure confirmed by X-ray diffraction, showing weak herbicidal activity (Feng-qi He et al., 2006).
- Another study focused on the regioselective synthesis of pyrimido[1,2-a][1,3,5]triazin-6-ones via reactions of 1-(6-oxo-1,6-dihydropyrimidin-2-yl)guanidines with triethylorthoacetate, revealing a novel thermal rearrangement process. This study also involved experimental and theoretical investigations to understand the observed thermal rearrangement (Nikhil Sachdeva et al., 2012).
Biological Activities and Applications
- Certain guanidine derivatives have been studied for their antimicrobial properties. For example, synthesis of N-aryl-N′-(2-pyrimidinyl) guanidine derivatives as potential antimicrobial agents was explored, revealing marked effects against Escherichia coli in some cases (H. Eisa et al., 1990).
- In a study on the formation of arginine modifications, the reaction of methylglyoxal with the guanidino group of arginine was investigated, showing the formation of multiple products under physiological conditions. This research provides insights into potential biological impacts of guanidine reactions (Antje Klöpfer et al., 2011).
Mechanistic and Theoretical Studies
- The reaction of N-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine with benzaldehyde was explored, leading to the formation of 2-amino-4-phenyl-4,6-dihydro-1(3)(9)H-pyrimido[1,2-a][1,3,5]triazin-6-one. This study combined experimental data and theoretical calculations to understand reaction mechanisms and tautomerism (Nikhil Sachdeva et al., 2008).
properties
IUPAC Name |
2-(furan-2-ylmethyl)-1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)guanidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O2/c1-7-5-9(17)15-11(14-7)16-10(12)13-6-8-3-2-4-18-8/h2-5H,6H2,1H3,(H4,12,13,14,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHJCTYOXAVBKRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)NC(=NCC2=CC=CO2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-furylmethyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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